molecular formula C11H9BrN2OS B10980552 4-bromo-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide

4-bromo-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide

Cat. No.: B10980552
M. Wt: 297.17 g/mol
InChI Key: XCIFIAAVPYZZBQ-UHFFFAOYSA-N
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Description

4-bromo-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of a bromine atom and a pyridin-2-ylmethyl group in this compound enhances its reactivity and potential for further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide typically involves multiple steps, starting from thiophene. One common method includes:

    Lithiation and Bromination: The thiophene ring is first lithiated using n-butyllithium (n-BuLi) at low temperatures (around -78°C).

    Amidation: The brominated thiophene is then reacted with pyridin-2-ylmethylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

    Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate and solvents like DMF (dimethylformamide).

Major Products

    Substitution: Formation of N-(pyridin-2-ylmethyl)thiophene-2-carboxamide derivatives.

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of dihydrothiophene derivatives.

    Coupling: Formation of biaryl or styrene derivatives.

Mechanism of Action

The mechanism of action of 4-bromo-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity.

    Material Science: In electronic applications, the compound’s electronic properties, such as its ability to transport charge, are crucial.

Properties

Molecular Formula

C11H9BrN2OS

Molecular Weight

297.17 g/mol

IUPAC Name

4-bromo-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide

InChI

InChI=1S/C11H9BrN2OS/c12-8-5-10(16-7-8)11(15)14-6-9-3-1-2-4-13-9/h1-5,7H,6H2,(H,14,15)

InChI Key

XCIFIAAVPYZZBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CC(=CS2)Br

Origin of Product

United States

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